molecular formula C16H15Cl B8776600 1,1'-(4-Chloro-1-butenylidene)bisbenzene CAS No. 5746-95-2

1,1'-(4-Chloro-1-butenylidene)bisbenzene

Cat. No.: B8776600
CAS No.: 5746-95-2
M. Wt: 242.74 g/mol
InChI Key: XGOZGDXXUIRGTQ-UHFFFAOYSA-N
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Description

1,1'-(4-Chloro-1-butenylidene)bisbenzene is a useful research compound. Its molecular formula is C16H15Cl and its molecular weight is 242.74 g/mol. The purity is usually 95%.
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Properties

CAS No.

5746-95-2

Molecular Formula

C16H15Cl

Molecular Weight

242.74 g/mol

IUPAC Name

(4-chloro-1-phenylbut-1-enyl)benzene

InChI

InChI=1S/C16H15Cl/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-12H,7,13H2

InChI Key

XGOZGDXXUIRGTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCl)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cyclopropyldiphenylmethanol (500 mg, 2.23 mmol) was dissolved in 1M HCl in i-PrOH (4.0 mL). The reaction mixture was then heated at 60° C. for 1 h. The reaction was cooled 20° C. and diluted with Et2O (100 mL). The organic solution was successively washed with H2O, NaHCO3 saturated aqueous solution and brine. It was then dried over MgSO4, filtered, concentrated in vacuo and chromatographed on a silica gel column by elution with Hexanes to give 4-Chloro-1,1-diphenyl-1-butene (506 mg, 93%) as a colorless oil. 1H NMR (CDCl3, 300 MHz) δ2.59 (q, 2H, J=6.9 Hz), 3.58 (t, 2H, J=6.9 Hz), 6.12 (t, 1H, J=7.3 Hz), 7.16-7.42 (m, 10H) ppm.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (8.9 ml) is added slowly to cyclopropyldiphenylcarbinol (25 g) and the mixture is stirred until gas evolution ceases. Vacuum distillation affords 4-chloro-1,1-diphenylbutene. Conversion of the chloride to the cyanide is accomplished using the method of R. A. Smiley and C. Arnold, J. Org. Chem. 1960, 25, 257. The resulting nitrile (14.72 g) is reduced with Raney-Cobalt (4 g) in tetrahydrofuran (150 ml) and triethylamine (4 ml) at 15°-130° C. and 1450°-2100 PSIG. The olefinic moiety is then reduced at room temperature in methanel (150 ml) with concentrated sulfuric acid (3.5 ml) and 20% Pd-C (5 g, added portionwise during the course of the reaction) at room temperature and 50 PSIG hydrogen.
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One

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